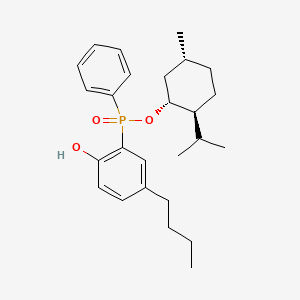
3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol is an organic compound that belongs to the class of quinazolinamines. This compound features a quinazoline core substituted with methoxy groups at positions 6 and 7, a piperidine ring at position 4, and a propanol chain. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated quinazoline derivatives and piperidine.
Propanol Chain Addition: The final step involves the addition of a propanol chain, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol chain, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline core or the piperidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
科学研究应用
Chemistry
In chemistry, 3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)ethanol: Similar structure but with an ethanol chain instead of propanol.
3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)methanol: Similar structure but with a methanol chain.
6,7-Dimethoxyquinazoline: Lacks the piperidine and propanol groups.
Uniqueness
3-(1-(6,7-Dimethoxyquinazolin-4-yl)piperidin-4-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
89151-37-1 |
|---|---|
分子式 |
C18H25N3O3 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
3-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]propan-1-ol |
InChI |
InChI=1S/C18H25N3O3/c1-23-16-10-14-15(11-17(16)24-2)19-12-20-18(14)21-7-5-13(6-8-21)4-3-9-22/h10-13,22H,3-9H2,1-2H3 |
InChI 键 |
MRRWKFFNFDGTDM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CCCO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)
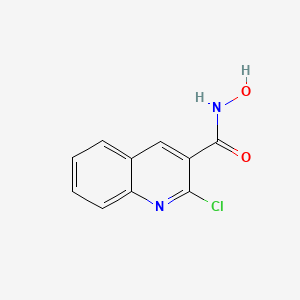
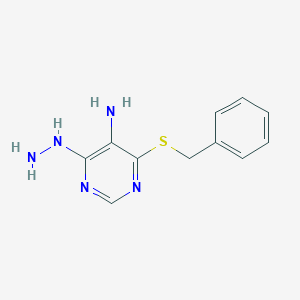
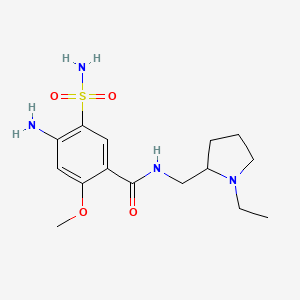
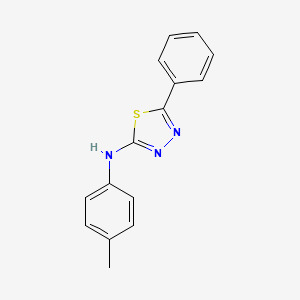
![1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one](/img/structure/B12908104.png)
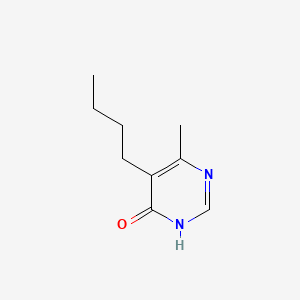
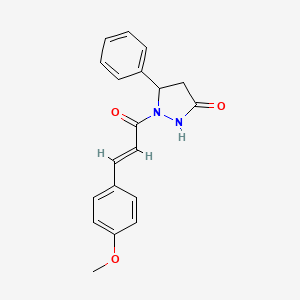
![3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12908107.png)

